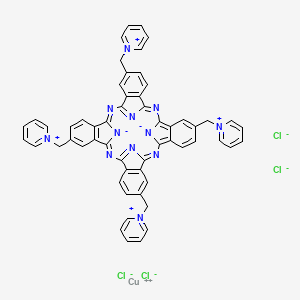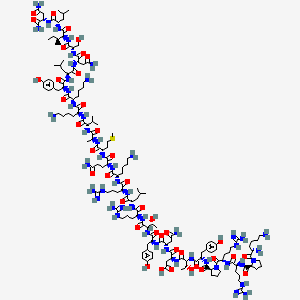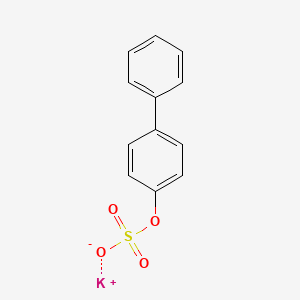
Alcian Blue-tetrakis(methylpyridinium) chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alcian Blue-tetrakis(methylpyridinium) chloride (AB-TMP) is a cationic dye that has been widely used in scientific research for a variety of applications. It is a water-soluble dye that has been used in histology, immunohistochemistry, and fluorescence microscopy. This dye is also used in biochemistry and cell biology research due to its ability to bind to acidic polysaccharides and glycoproteins. AB-TMP has been used to stain cells, tissues, and other biological specimens.
Aplicaciones Científicas De Investigación
Histology
In histology, Alcian Blue-tetrakis(methylpyridinium) chloride is utilized for staining acidic polysaccharides, particularly glycosaminoglycans (GAGs) in tissues. It binds to the anionic sites of GAGs, allowing for the visualization of mucopolysaccharides and glycoproteins in cartilage and other body structures under a microscope .
Molecular Biology
This compound is employed in molecular biology to study the spatiotemporal expression patterns of genes. For instance, it has been used to understand the genetic linkage between altered tooth and eye development in lens-ablated Astyanax mexicanus, providing insights into developmental biology .
Biochemistry
In biochemistry, Alcian Blue-tetrakis(methylpyridinium) chloride serves as a critical tool for the qualitative and quantitative analysis of mucopolysaccharides and glycoproteins. Its binding properties enable researchers to differentiate between various types of biochemical compounds based on their charge density and distribution .
Pharmacology
Pharmacological studies leverage this dye to investigate drug interactions with glycosaminoglycans, which can influence drug efficacy and distribution within the body. It aids in understanding how drugs interact with cellular components and affect cellular functions .
Diagnostic Assays
Alcian Blue-tetrakis(methylpyridinium) chloride is used in diagnostic assays for the detection of certain diseases. It can indicate alterations in glycosaminoglycan levels, which are associated with conditions like osteoarthritis and other degenerative diseases .
Hematology
In hematology, this dye is applied to identify and quantify blood cell components that contain acidic polysaccharides. It can be used to stain bone marrow samples and to detect abnormalities in blood cell development .
Research on Material Properties
Researchers use Alcian Blue-tetrakis(methylpyridinium) chloride to create composite films with polydopamine for colored coatings that possess new physical properties. This application is significant in the development of advanced materials with specific functionalities .
Binding Property Studies
The dye’s binding properties in the presence of polynucleotides and proteins are studied through spectrophotometric and spectrofluorometric techniques. This is crucial in understanding the interactions of copper phthalocyanine complexes with biological macromolecules .
Mecanismo De Acción
Target of Action
Alcian Blue-tetrakis(methylpyridinium) chloride is a variant of Alcian Blue, a complex dye that has been used extensively in biological and medical research . .
Mode of Action
It is similar in structure and properties to Alcian Blue 8GX, with pyridiniomethyl substituents in each ring instead of amidinothiomethyl groups .
Propiedades
IUPAC Name |
copper;6,15,24,33-tetrakis(pyridin-1-ium-1-ylmethyl)-2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene;tetrachloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H40N12.4ClH.Cu/c1-5-21-65(22-6-1)33-37-13-17-41-45(29-37)53-57-49(41)62-54-47-31-39(35-67-25-9-3-10-26-67)15-19-43(47)51(59-54)64-56-48-32-40(36-68-27-11-4-12-28-68)16-20-44(48)52(60-56)63-55-46-30-38(34-66-23-7-2-8-24-66)14-18-42(46)50(58-55)61-53;;;;;/h1-32H,33-36H2;4*1H;/q+2;;;;;+2/p-4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWNRSWNBONHNN-UHFFFAOYSA-J |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC2=CC3=C(C=C2)C4=NC5=NC(=NC6=C7C=C(C=CC7=C([N-]6)N=C8C9=C(C=CC(=C9)C[N+]1=CC=CC=C1)C(=N8)N=C3[N-]4)C[N+]1=CC=CC=C1)C1=C5C=C(C=C1)C[N+]1=CC=CC=C1.[Cl-].[Cl-].[Cl-].[Cl-].[Cu+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H40Cl4CuN12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1086.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Alcian Blue-tetrakis(methylpyridinium) chloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






